Tozasertib, also known as VX-680 or MK-0457, is a synthetic, small-molecule inhibitor of Aurora kinases (AKs) [, ]. It belongs to a class of compounds known as kinase inhibitors, specifically Aurora kinase inhibitors []. Tozasertib plays a significant role in scientific research as a tool to study cell cycle regulation, particularly mitosis, and to investigate the potential of Aurora kinases as therapeutic targets in various diseases, particularly cancer [, , , , ].
Tozasertib is classified as an antineoplastic agent due to its ability to inhibit tumor cell proliferation. Its primary mechanism involves blocking the activity of Aurora kinases, which are essential for mitotic progression. The compound has been utilized in various preclinical studies and clinical trials to evaluate its efficacy in treating hematological malignancies and solid tumors .
The synthesis of Tozasertib involves several key steps:
For instance, one synthesis method involves converting benzoic acid derivatives into benzoyl chlorides, followed by reaction with ammonium thiocyanate and subsequent addition of substituted pyrazole amines to yield the target thiourea compounds .
Tozasertib has a complex molecular structure characterized by its pyrazole core and various substituents that enhance its biological activity. The molecular formula is C₁₆H₁₈N₄O₂S, with a molecular weight of approximately 342.41 g/mol. The structure features:
The three-dimensional conformation plays a crucial role in its interaction with kinase targets .
Tozasertib primarily acts through competitive inhibition of ATP binding at the active sites of Aurora kinases. The kinetics of this inhibition can be characterized using various biochemical assays that measure the rate of phosphorylation reactions in the presence of the inhibitor.
Tozasertib exerts its effects by binding to the inactive conformation of Aurora kinases, preventing their activation. This inhibition disrupts normal mitotic processes, leading to cell cycle arrest and ultimately apoptosis in cancer cells.
Experimental studies have shown that treatment with Tozasertib results in decreased phosphorylation levels of key substrates involved in cell cycle regulation, confirming its role as a potent Aurora kinase inhibitor .
Relevant analytical techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry are employed to confirm the identity and purity of Tozasertib during synthesis .
Tozasertib has been primarily investigated for its potential applications in oncology. Its ability to inhibit Aurora kinases makes it a candidate for treating various cancers, including leukemia and solid tumors. Preclinical studies have demonstrated its effectiveness in reducing tumor cell viability and inhibiting metastasis.
Additionally, Tozasertib has been explored for its effects on non-cancerous cells, such as mast cells, where it can modulate immune responses by inhibiting degranulation processes .
Aurora kinases (AURKA, AURKB, AURKC) emerged as pivotal oncology targets following their discovery in Drosophila melanogaster mutants in 1995, where disordered mitotic spindles resembled the Aurora Borealis [1] [5]. These serine/threonine kinases regulate chromosomal segregation, spindle assembly, and cytokinesis. By the early 2000s, their overexpression was linked to tumorigenesis in solid and hematologic malignancies, driving drug development [6] [9]. First-generation inhibitors (e.g., Hesperadin, ZM447439) demonstrated pan-Aurora inhibition but limited selectivity. VX-680 (later named Tozasertib), developed by Vertex Pharmaceuticals, represented a breakthrough as the first clinically evaluated pan-inhibitor with sub-nanomolar potency against all three isoforms [5] [8]. Its crystallographic binding mode revealed competitive ATP-site inhibition, enabling structure-based optimization of subsequent agents [9].
Table 1: Evolution of Aurora Kinase Inhibitors
Inhibitor | Developer | Selectivity | Key Milestone |
---|---|---|---|
Hesperadin | Academic | Pan-Aurora | Proof-of-concept in cells (2003) |
ZM447439 | AstraZeneca | Pan-Aurora | Phenotype characterization (2004) |
Tozasertib (VX-680) | Vertex | Pan-Aurora | First phase I trials (2008) |
Alisertib | Millennium | AURKA-selective | Phase III trials (2015) |
Barasertib | AstraZeneca | AURKB-selective | AML specialization (2015) |
Aurora kinases drive oncogenesis through dual mechanisms: genomic instability and immune evasion. AURKA amplification (e.g., chromosome 20q13.2) disrupts mitotic checkpoints, inducing aneuploidy and chemoresistance in breast, lung, and colorectal cancers [1] [6]. AURKB, part of the Chromosomal Passenger Complex (CPC), regulates cytokinesis; its inhibition induces polyploidy and apoptosis [1] [4]. Notably, AURKB overexpression in melanoma upregulates MIF-CD74/CXCR4 signaling, expanding immunosuppressive CD4+ Treg cells and inhibiting CD8+ T-cell activity [4]. Pan-inhibitors like Tozasertib thus target both proliferative and immunomodulatory pathways, overcoming limitations of single-pathway agents [4] [6].
Tozasertib distinguishes itself through balanced isoform inhibition (IC₅₀: 0.6–1.2 nM for AURKA/B/C) and broad therapeutic windows [3] [8]. Unlike AURKA-selective agents (e.g., Alisertib), Tozasertib’s pan-inhibition causes rapid mitotic collapse via combined effects:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7